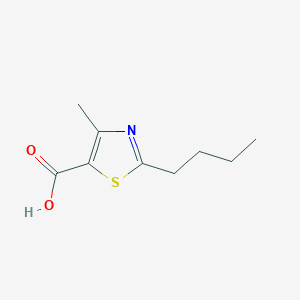
3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one
Descripción general
Descripción
The compound “3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one” is an oxazolidinone derivative. Oxazolidinones are a class of compounds that contain a five-membered ring made up of three carbon atoms and one oxygen and nitrogen each . The 5-amino-2-methoxyphenyl group suggests the presence of an aromatic ring with amino and methoxy substituents .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable 5-amino-2-methoxyphenyl compound with a precursor to the oxazolidinone ring. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would consist of an oxazolidinone ring attached to a phenyl ring via a carbon atom. The phenyl ring would have amino and methoxy substituents at the 5th and 2nd positions, respectively .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. The amino group (-NH2) is a common site for reactions such as acylation or alkylation. The methoxy group (-OCH3) could potentially undergo demethylation under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some predictable properties might include polarity, solubility, and reactivity. For example, the presence of an amino group might increase the compound’s polarity and solubility in water .Aplicaciones Científicas De Investigación
Monoamine Oxidase Inhibitors
Oxazolidinone derivatives, such as 3-(1H-Pyrrol-1-yl)-2-oxazolidinones, have been synthesized and evaluated for their inhibitory activities against monoamine oxidase (MAO) type A and B, showing significant selectivity towards MAO-A. These compounds, by inhibiting MAO, could potentially be applied in the treatment of depression and other neurological disorders (Mai et al., 2002).
Antibacterial Agents
Oxazolidinone analogs, such as U-100592 and U-100766, have demonstrated potent in vitro antibacterial activities against a variety of clinically important human pathogens, including methicillin-resistant Staphylococcus aureus and Enterococcus spp. These findings indicate their potential use as novel antibacterial agents, especially for treating multidrug-resistant bacterial infections (Zurenko et al., 1996).
Synthons for Chiral Molecules
Oxazolidinones, such as trans-5-benzyloxy-4-methoxy-2-oxazolidinones and trans-4,5-dimethoxy-2-oxazolidinones, have been identified as versatile synthons for the preparation of optically pure α-amino aldehydes and α-amino acids. These chiral synthons are valuable for synthesizing bioactive compounds and pharmaceuticals (Morita et al., 2001).
Corrosion Inhibitors
Compounds with oxazolidinone frameworks have been explored for their potential as corrosion inhibitors. For example, 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole has shown high efficiency in inhibiting mild steel corrosion in hydrochloric acid medium. This suggests their application in protecting metals from corrosion in industrial settings (Bentiss et al., 2009).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(5-amino-2-methoxyphenyl)-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-14-9-3-2-7(11)6-8(9)12-4-5-15-10(12)13/h2-3,6H,4-5,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYEOHFUSTGPSEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)N2CCOC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



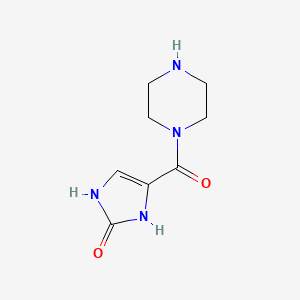
![5-(1H-Benzo[d]imidazol-2-yl)pyridin-3-amine](/img/structure/B1518875.png)
![4-[(2-Cyanophenyl)sulfanyl]benzoic acid](/img/structure/B1518876.png)
![4-[4-(Cyanomethyl)phenoxy]benzoic acid](/img/structure/B1518878.png)


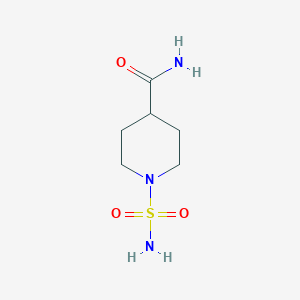
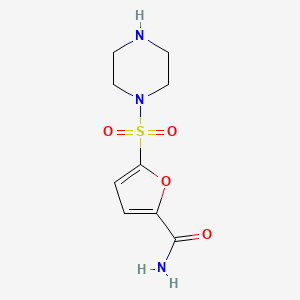

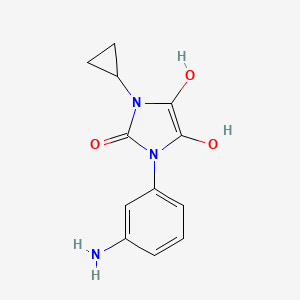
![2-[(2-Hydroxyethyl)(2,2,2-trifluoroethyl)amino]ethanol](/img/structure/B1518890.png)

![7-cyclopropyl-6-phenyl-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3-thiol](/img/structure/B1518893.png)
